An In-Depth Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds
Within the landscape of contemporary medicinal chemistry, pyridine derivatives represent a cornerstone of molecular design. Their prevalence in a vast array of biologically active compounds underscores their significance as privileged scaffolds. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a neopentyl glycol boronic ester of 3-chloro-4-pyridylboronic acid, has emerged as a particularly valuable building block. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the construction of complex biaryl and heteroaryl structures.[1][2] This guide provides a comprehensive technical overview of this reagent, from its fundamental properties to its practical application in the synthesis of high-value compounds, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Structural Elucidation
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a white to off-white solid at room temperature. The neopentyl glycol protecting group confers enhanced stability compared to the free boronic acid, making it less prone to protodeboronation and facilitating its isolation, purification, and storage.[3]
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C10H13BClNO2 | [4] |
| Molecular Weight | 225.48 g/mol | [4] |
| CAS Number | 904330-36-3 | - |
| Appearance | White to off-white solid | - |
| Predicted Boiling Point | 333.3 ± 27.0 °C | [4] |
| Predicted Density | 1.21±0.1 g/cm³ | - |
digraph "3_Chloro_4_pyridylboronic_acid_neopentyl_ester" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; Cl1 [label="Cl", pos="2.4,-0.7!"]; B1 [label="B", pos="0,-4.2!"]; O1 [label="O", pos="-1.2,-4.9!"]; O2 [label="O", pos="1.2,-4.9!"]; C6 [label="C", pos="-0.9,-6.3!"]; C7 [label="C", pos="0.9,-6.3!"]; C8 [label="C", pos="0,-7.0!"]; C9 [label="CH3", pos="-1.8,-7.7!"]; C10 [label="CH3", pos="1.8,-7.7!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- Cl1; C3 -- B1; B1 -- O1; B1 -- O2; O1 -- C6; O2 -- C7; C6 -- C8; C7 -- C8; C8 -- C9; C8 -- C10;
// Double bonds in pyridine ring edge [style=double]; N1 -- C5; C1 -- C2; C3 -- C4; }
Figure 1: Chemical structure of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine.
Synthesis and Manufacturing
The synthesis of pyridinylboronic acids and their esters is a well-established field, with several general methods available. The most common and scalable approach for the preparation of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine involves a halogen-metal exchange followed by borylation.
Figure 2: General synthetic workflow for the preparation of the title compound.
Representative Synthesis Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar pyridylboronic esters.[5][6] Optimization may be required for scale-up and specific laboratory conditions.
Materials:
-
3-Chloro-4-iodopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)
-
2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-chloro-4-iodopyridine (1.0 equiv) and dissolve in anhydrous THF (10 mL/mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) or i-PrMgCl·LiCl (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
In a separate flask, dissolve 2-isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv) in anhydrous THF.
-
Slowly add the solution of the borylating agent to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from hexanes to afford 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine as a solid.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of sp2-hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates).
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of the boronic ester can influence the rate-determining transmetalation step. Studies have shown that electron-rich boronic esters, such as neopentyl glycol esters, can lead to increased rates of transmetalation compared to more sterically hindered esters like pinacol esters.[5]
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
A significant application of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[8][9] GSK-3 is a serine/threonine kinase implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and type 2 diabetes.[10] The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising core for the development of GSK-3 inhibitors.[8] The title compound serves as a key intermediate for the introduction of the 3-chloropyridin-4-yl moiety at the 5-position of the pyrazolopyridine core, a structural feature often crucial for potent inhibitory activity.[8]
Representative Suzuki-Miyaura Coupling Protocol
The following is a representative protocol for the coupling of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine with an aryl bromide.
Materials:
-
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or another suitable base
-
1,4-Dioxane and Water (as a solvent mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine (1.2 equiv), the aryl bromide (1.0 equiv), potassium carbonate (2.0 equiv), and a magnetic stir bar.
-
In a separate vial, pre-mix Pd(OAc)2 (0.02 equiv) and PPh3 (0.08 equiv).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5-10 mL/mmol of aryl bromide) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-Chloro-4-(4-methoxyphenyl)pyridine | >90 |
| 2 | 1-Bromo-4-fluorobenzene | 3-Chloro-4-(4-fluorophenyl)pyridine | >85 |
| 3 | 3-Bromopyridine | 3-Chloro-4,3'-bipyridine | >80 |
| 4 | 2-Bromothiophene | 3-Chloro-4-(thiophen-2-yl)pyridine | >75 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Safety and Handling
As with all chemical reagents, 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a stable and versatile building block that plays a critical role in modern organic synthesis, particularly in the construction of complex molecules for drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the formation of C-C bonds, enabling the synthesis of diverse libraries of compounds for biological screening. The use of this reagent in the development of potent GSK-3 inhibitors highlights its importance in addressing significant unmet medical needs. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and professionals in the field.
References
- Bower, J. F., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 43, 2008, pp. 8325-8328.
- Cammidge, A. N., and V. J. T. O. L. Creton. "A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF." Tetrahedron Letters, vol. 48, no. 20, 2007, pp. 3591-3594.
- Duncton, M. A. J.
- ChemicalBook. "3-CHLORO-4-(5, 5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE." ChemicalBook, Accessed 2 Jan. 2026.
- Witherington, J., et al. "5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 9, 2003, pp. 1577-1580.
- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals, Accessed 2 Jan. 2026.
- Google Patents. "Synthesis of boronic esters and boronic acids using grignard reagents.
- Pinto, A., et al. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules, vol. 25, no. 18, 2020, p. 4323.
- Google Patents. "Process for the preparation of substituted aromatic compounds.
- Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline." Organic Syntheses, vol. 81, 2005, p. 89.
- Martinez, A., et al. "Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models." International Journal of Alzheimer's Disease, vol. 2011, 2011, pp. 1-13.
- Google Patents. "Process for the preparation of boronic acid intermediates.
- Fernandes, C., and M. F. C. G. d. S. e. Silva. "Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry." Molecules, vol. 25, no. 18, 2020, p. 4323.
- Meijer, L., et al. "Pharmacological inhibitors of glycogen synthase kinase 3." Trends in Pharmacological Sciences, vol. 25, no. 9, 2004, pp. 471-480.
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 10 Oct. 2024.
- Besida, A., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 9, 2003, pp. 1577-80.
- BenchChem. "The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols." BenchChem, 2025.
- Myers, A. G. "The Suzuki Reaction." Myers Research Group, Harvard University, Accessed 2 Jan. 2026.
- Google Patents. "GSK-3 inhibitors and uses thereof.
- Reddy, T. J., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, vol. 5, no. 101, 2015, pp. 83261-83265.
- Ningbo Inno Pharmchem Co., Ltd. "The Chemistry of 3-Pyridylboronic Acid: Applications in Synthesis." Inno Pharmchem, Accessed 2 Jan. 2026.
- Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
- Patel, K., et al. "Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012, pp. 453-458.
- Billingsley, K. L., and S. L. Buchwald. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 26, 2008, pp. 4889-4893.
- Rej, R., et al. "RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties." Molecules, vol. 27, no. 24, 2022, p. 8856.
- Sayes, M., et al. "Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane." Organic Syntheses, vol. 96, 2019, pp. 277-299.
- Li, W., and D. P. Nelson. "Recent progress in the synthesis of pyridinylboronic acids and esters." ARKIVOC, vol. 2013, no. 1, 2012, pp. 135-153.
- Rafique, I., et al. "Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines." Journal of Heterocyclic Chemistry, vol. 55, no. 10, 2018, pp. 2354-2362.
- PrecisionFDA. "3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE." PrecisionFDA, Accessed 2 Jan. 2026.
- ResearchGate. "Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane.
- Organic Syntheses. "3-pyridylboronic acid." Organic Syntheses, vol. 81, 2005, p. 89.
- PubChem. "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine." PubChem, Accessed 2 Jan. 2026.
- PubChem. "3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole." PubChem, Accessed 2 Jan. 2026.
-
Mol-Instincts. "2-(furan-2-yl)-5,5-dimethyl-[3][5][11]dioxaborinane - Structure, Synthesis, Properties." Mol-Instincts, Accessed 2 Jan. 2026.
- Sigma-Aldrich. "5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole AldrichCPR." Sigma-Aldrich, Accessed 2 Jan. 2026.
- Al-Warhi, T., et al. "Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cyclo." Molecules, vol. 26, no. 24, 2021, p. 7644.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. 3-CHLORO-4-(5, 5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
